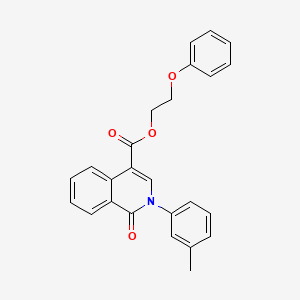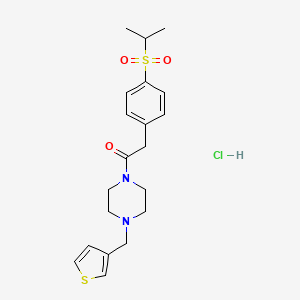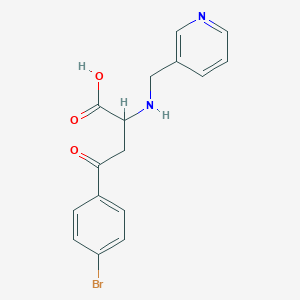![molecular formula C19H15N3O6 B2510235 4-((5-(2,3-二氢苯并[b][1,4]二氧杂环己烷-6-基)-1,3,4-噁二唑-2-基)氨基甲酰基)苯甲酸甲酯 CAS No. 887872-08-4](/img/structure/B2510235.png)
4-((5-(2,3-二氢苯并[b][1,4]二氧杂环己烷-6-基)-1,3,4-噁二唑-2-基)氨基甲酰基)苯甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a novel compound that has garnered significant attention in the fields of chemistry and pharmacology due to its unique chemical structure and potential biological activities. This compound's intricate molecular framework combines features from various chemical classes, making it an intriguing subject for study.
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate typically involves multiple steps, beginning with the preparation of intermediates. A common synthetic route includes the formation of the 1,3,4-oxadiazole ring through a cyclization reaction involving a hydrazide and a carboxylic acid derivative. The dioxin moiety is then introduced via a condensation reaction. The final step involves the esterification of the carboxyl group with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
On an industrial scale, this compound can be produced by optimizing the laboratory synthetic route to accommodate larger volumes and improve yields. This includes scaling up reaction vessels, ensuring efficient heat and mass transfer, and implementing continuous flow processes where applicable. Careful monitoring of reaction conditions such as temperature, pressure, and pH is essential to ensure product purity and consistency.
Types of Reactions
Methyl 4-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The dioxin moiety can be oxidized to introduce oxygen-containing functional groups, altering its electronic properties and reactivity.
Reduction: The nitro groups in the oxadiazole ring can be reduced to amines, providing reactive sites for further derivatization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Electrophilic aromatic substitution using reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
The reactions mentioned can yield a variety of products, including oxidized derivatives, reduced amines, and substituted aromatic compounds with different functional groups, each with distinct physical and chemical properties.
科学研究应用
Methyl 4-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate has wide-ranging applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of antimicrobial and anticancer agents.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism by which Methyl 4-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate exerts its effects varies depending on its application. In biological systems, it is believed to interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The dioxin and oxadiazole moieties play a crucial role in these interactions, possibly through hydrogen bonding, π-π stacking, or hydrophobic effects. The benzoate ester group may enhance cellular uptake and distribution.
相似化合物的比较
Compared to other similar compounds, Methyl 4-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate stands out due to its unique combination of functional groups. Similar compounds include:
Methyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate: Lacks the dioxin moiety, resulting in different biological activities and reactivities.
2,3-Dihydrobenzo[b][1,4]dioxin-6-carboxylic acid: Does not contain the oxadiazole ring, leading to distinct chemical properties.
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-amine: Features an amine group instead of the carbamoyl and benzoate ester groups, altering its overall reactivity and application spectrum.
Conclusion
Methyl 4-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate represents a fascinating compound with diverse chemical reactivities, applications in various scientific fields, and unique structural properties that set it apart from similar compounds. Continued research into this compound promises to reveal even more about its potential and broaden its scope of application.
属性
IUPAC Name |
methyl 4-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O6/c1-25-18(24)12-4-2-11(3-5-12)16(23)20-19-22-21-17(28-19)13-6-7-14-15(10-13)27-9-8-26-14/h2-7,10H,8-9H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQUBZYYMBDHKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-methyl-8-(4-methylphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2510152.png)
![N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide](/img/structure/B2510155.png)

![(2S)-N-[2-fluoro-5-(1H-pyrrol-1-yl)phenyl]-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2510158.png)
![2-amino-6-(2-(dimethylamino)ethyl)-4-(4-hydroxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2510159.png)
![3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B2510160.png)



![1'-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2510167.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2510169.png)
![(3,4-difluorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2510173.png)
![3-tert-butyl-1-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}urea](/img/structure/B2510174.png)
![N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2510175.png)
